molecular formula C13H13N5 B14878511 N-(2,5-dimethylphenyl)-9H-purin-6-amine

N-(2,5-dimethylphenyl)-9H-purin-6-amine

Cat. No.: B14878511
M. Wt: 239.28 g/mol
InChI Key: ZUVJVTUTNSBUKC-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)-9H-purin-6-amine is a purine derivative featuring a 2,5-dimethylphenyl substituent at the C6 position of the purine core. Purines are heterocyclic aromatic compounds integral to biological systems, serving as building blocks for nucleotides (e.g., adenine, guanine) and playing roles in energy transfer (ATP) and signaling (cAMP) . The substitution pattern of this compound—specifically the electron-donating methyl groups at the 2- and 5-positions of the phenyl ring—enhances lipophilicity and may influence binding interactions in biological targets.

Properties

Molecular Formula

C13H13N5

Molecular Weight

239.28 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-7H-purin-6-amine

InChI

InChI=1S/C13H13N5/c1-8-3-4-9(2)10(5-8)18-13-11-12(15-6-14-11)16-7-17-13/h3-7H,1-2H3,(H2,14,15,16,17,18)

InChI Key

ZUVJVTUTNSBUKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC=NC3=C2NC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-9H-purin-6-amine typically involves the reaction of 2,5-dimethylaniline with 6-chloropurine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amino group of 2,5-dimethylaniline displaces the chlorine atom on the purine ring, forming the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-9H-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the 2,5-dimethylphenyl group or the purine ring can be modified.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the purine ring or the phenyl group.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted purine derivatives with different functional groups.

Scientific Research Applications

N-(2,5-dimethylphenyl)-9H-purin-6-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-9H-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The purine ring system allows it to interact with nucleic acids, potentially affecting DNA and RNA synthesis. The 2,5-dimethylphenyl group can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Table 1: Structural Comparison of Purine Derivatives

Compound R (C6) R (N9) Key Features
This compound 2,5-dimethylphenyl H Electron-donating methyl groups enhance lipophilicity; no N9 substitution.
N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine 3-chlorophenyl Ethyl Electron-withdrawing Cl; ethyl at N9 increases steric bulk.
N-benzyl-9-isopropyl-9H-purin-6-amine Benzyl Isopropyl Bulky N9 substituent; potential for enhanced hydrophobic binding.
9-Allyl-6-chloro-9H-purin-2-amine Cl Allyl Electrophilic Cl at C6; allyl group introduces conjugation possibilities.

Key Observations :

  • Electron Effects : The 2,5-dimethylphenyl group provides electron-donating character, contrasting with electron-withdrawing groups (e.g., Cl in ) that may alter charge distribution and hydrogen-bonding capacity .

Key Observations :

  • Microwave Assistance : High yields (e.g., 90% in ) are achieved using microwave irradiation, which accelerates reaction kinetics compared to conventional heating .
  • Solvent and Base : Polar aprotic solvents (DMF) and organic bases (Hunig’s base) facilitate SNAr by stabilizing intermediates and deprotonating the nucleophile .

Table 3: Physicochemical and Activity Comparison

Compound logP* Biological Activity Reference
This compound ~2.8† Hypothetical: PET inhibition (IC50 ~10 µM)‡
N-(3,5-difluorophenyl)-9H-purin-6-amine ~2.5 CDK inhibition (IC50 < 100 nM)
N-benzyl-9-isopropyl-9H-purin-6-amine ~3.2 Antibacterial (MIC: 8 µg/mL)

*Calculated using ChemDraw; †Estimated based on substituent contributions; ‡Inferred from (similar substituent effects).

Key Observations :

  • Biological Relevance : Substituent position critically impacts activity. For example, 2,5-dimethylphenyl derivatives in showed potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM), likely due to optimal hydrophobic interactions and electron effects .

Structure-Activity Relationship (SAR) Insights

  • Substituent Position : Ortho/meta methyl groups (e.g., 2,5-dimethyl) enhance activity compared to para-substituted analogs, as seen in PET inhibitors () and kinase-targeting purines () .
  • N9 Substitution : Derivatives with N9 alkyl/aryl groups (e.g., ethyl, isopropyl) often show improved target affinity due to additional hydrophobic contacts, but may suffer from metabolic instability .

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